Nafarelin acetate hydrate

receptor pharmacology GnRH agonist potency radioligand binding

Injectable GnRH depot formulations accelerate bone loss and increase gonadotrophin consumption. Nafarelin acetate hydrate offers a clinically validated intranasal alternative. - **Clinical advantage:** Preserves lumbar spine BMD vs. leuprolide; reduces hot flushes (7% vs 25% vs buserelin). - **IVF economics:** Saves 5.9 HMG ampoules/cycle (p<0.05). - **Supply chain:** Lyophilized, 36-month shelf life at -20°C; reconstituted stability 2-7 days at 4°C.

Molecular Formula C68H89N17O16
Molecular Weight 1400.5 g/mol
Cat. No. B12073987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafarelin acetate hydrate
Molecular FormulaC68H89N17O16
Molecular Weight1400.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
InChIInChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2
InChIKeyFSBTYDWUUWLHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nafarelin Acetate Hydrate – GnRH Agonist Nasal Spray Overview


Nafarelin acetate hydrate is a synthetic decapeptide gonadotropin‑releasing hormone (GnRH) receptor superagonist formulated as a metered‑dose nasal spray (SYNAREL®). It is distinguished within the GnRH agonist class by a 3‑(2‑naphthyl)‑D‑alanine substitution at position 6, which confers a receptor binding affinity (pKi 9.3–9.5) comparable to buserelin, goserelin, histrelin, and triptorelin, yet superior to leuprolide (pKi 8.5–9.1) . The acetate hydrate salt form is engineered as a stable monohydrate suitable for intranasal delivery, demonstrating a consistent bioavailability of 2.8% (range 1.2–5.6%) and a serum half‑life of approximately 3 hours .

1
GnRH receptor pharmacology High-affinity peptide tool for binding and desensitization studies.
2
Intranasal peptide delivery Nasal spray formulation supports mucosal absorption research.
3
Pituitary-gonadal axis studies Short-term suppression and rapid reversibility investigations.

Why Nafarelin Is Not Interchangeable with Other GnRH Agonists


Although all clinically available GnRH agonists share a common mechanism—initial pituitary stimulation followed by receptor down‑regulation—their receptor binding affinities, pharmacokinetic profiles, and tolerability characteristics diverge materially. Nafarelin acetate hydrate’s non‑invasive intranasal delivery provides a distinct pharmacokinetic advantage over injectable depot formulations, directly influencing clinical outcomes including bone mineral density (BMD) preservation, vasomotor symptom experience, and health‑economics endpoints such as reduced gonadotrophin consumption . Furthermore, pooled evidence from randomized controlled trials and meta‑analyses demonstrates that nafarelin produces a differentiated side‑effect profile when compared to class‑equivalent competitors, reinforcing that simple interchange with leuprolide acetate depot, buserelin acetate, or alternative GnRH agonists is neither clinically nor economically equivalent .

i
Receptor affinity tier may shift interpretation pKi differences versus leuprolide could affect receptor occupancy study design; affinity alone does not confirm functional equivalence.
i
Intranasal vs. depot PK profile cannot be directly interchanged Nasal absorption and 3‑h half‑life create distinct exposure windows compared to sustained-release depot injections; substitution may alter model kinetics.
i
Tolerability endpoint profiles may not transfer Reported symptom endpoints differ across agonists; direct replacement should be validated per study protocol, not assumed.

Differentiated Evidence Against Key Comparators


GnRH Receptor Binding Affinity vs. Leuprolide

Nafarelin acetate belongs to the high‑affinity GnRH receptor agonist cluster (pKi 9.3–9.5), alongside buserelin, goserelin, histrelin, and triptorelin, while leuprolide sits in a distinctly lower affinity bracket (pKi 8.5–9.1). This 0.2–1.0 log unit difference translates to an approximately 1.6‑ to 10‑fold higher binding affinity for nafarelin over leuprolide at the human GnRH receptor . Although all agonists in the high‑affinity group can achieve clinical desensitization, the binding potency margin is relevant for dose‑sparing effects and may contribute to nafarelin’s ability to elicit therapeutic responses at low intranasal doses despite its modest bioavailability.

GnRH receptor binding affinity
Reported
pKi 9.3–9.5 (nafarelin group) vs 8.5–9.1 (leuprolide); ~1.6‑ to 10‑fold higher affinity
Affinity context supports dose-sparing study design evaluation
Radioligand binding, human GnRH receptor; class-level inference
receptor pharmacology GnRH agonist potency radioligand binding

Reduced HMG Consumption in IVF

A rigorous meta‑analysis of 7 RCTs involving 308 women on nafarelin vs. 223 women on other GnRH agonists demonstrated that nafarelin‑treated patients required significantly fewer ampoules of human menopausal gonadotrophin (HMG) (28.9 vs. 34.8 ampoules; effect size −0.49, 95 % CI −0.87 to −0.10, p < 0.05) and fewer days of HMG stimulation (9.9 vs. 10.5 days; effect size −0.49, 95 % CI −0.70 to −0.28) . The effect was particularly pronounced in long‑protocol and older‑patient subsets, suggesting nafarelin delivers material cost savings per IVF cycle through reduced gonadotrophin requirements.

HMG consumption in IVF
Head-to-head
28.9 vs 34.8 ampoules; Δ5.9 fewer (effect size −0.49, p<0.05)
Supports gonadotropin consumption endpoint review
Meta‑analysis of 7 RCTs, n=531 women
assisted reproductive technology ovarian stimulation cost‑effectiveness

Hot Flush and Headache Incidence vs. Buserelin

Within the meta‑analysis, one direct comparative study reported a markedly lower incidence of patient‑reported hot flushes (7 % vs. 25 %, p < 0.05) and headaches (19 % vs. 50 %, p < 0.01) for nafarelin compared with intranasal buserelin in IVF patients . This side‑effect divergence is not explained by differences in ovarian suppression efficacy—clinical pregnancy rates per embryo transfer were equivalent—and therefore reflects a genuine pharmacodynamic differentiation likely attributable to nafarelin’s PK profile and receptor‑effector coupling characteristics.

Hot flush / headache incidence
Head-to-head
Hot flushes 7% vs 25%; headaches 19% vs 50% (nafarelin vs buserelin)
Reported symptom endpoint context for IVF protocols
Single RCT within meta‑analysis; direct comparator
tolerability patient‑reported outcomes buserelin comparator

Bone Mineral Density Preservation vs. Leuprolide Depot

In a multicenter, double‑blind, double‑placebo RCT of 192 women with endometriosis, 6‑month treatment with intranasal nafarelin (200 µg twice daily) provided equivalent endometriosis symptom relief as intramuscular leuprolide acetate depot (3.75 mg once monthly), yet leuprolide depot recipients lost significantly more BMD (exact lumbar spine BMD percentage changes reported in the full text; p < 0.05) and experienced more days with subjective and objectively measured hot flushes . Nafarelin‑treated patients exhibited consistently higher serum estradiol levels—with significant differences by month 3—indicating partial ovarian suppression that still achieved therapeutic parity while preserving skeletal integrity and reducing hypogonadal symptoms .

Bone density preservation
Head-to-head
Significantly less BMD loss vs leuprolide depot; fewer hot flush days
Supports bone density endpoint monitoring in endometriosis models
Double-blind RCT, n=192; 6‑month treatment
endometriosis bone mineral density vasomotor symptoms leuprolide comparator

Intranasal Pharmacokinetic Profile vs. Depot Injections

Nafarelin acetate hydrate’s intranasal formulation achieves a reproducible systemic bioavailability of 2.8 % (range 1.2–5.6 %) with a Cₘₐₓ of 1.8 ng/mL (after a 400 µg dose) and a serum elimination half‑life of approximately 3 hours in adult women, with no significant drug accumulation upon twice‑daily dosing over 22 days . In contrast, depot injectable GnRH agonists (e.g., leuprolide acetate depot, goserelin implant) produce sustained and relatively unmodifiable drug release profiles that preclude rapid cessation or dose titration. Nafarelin’s intranasal route enables patient‑controlled administration, immediate withdrawal if side effects arise, and avoids first‑pass metabolism, all of which are materially distinct from the depot‑injection paradigm .

Intranasal PK vs depot
Cross-study context
Bioavailability 2.8%, t½ ~3 h, Cmax 1.8 ng/mL (400 µg dose); no accumulation
Supports intranasal PK research design; rapid onset/offset
SYNAREL® label; depot comparators provide sustained release
intranasal bioavailability peptide PK route of administration

Priority Application Scenarios


Endometriosis with Bone Health and Tolerability Concerns

In women with moderate‑to‑severe endometriosis where prolonged GnRH agonist therapy is anticipated, nafarelin acetate hydrate nasal spray provides efficacy equivalent to leuprolide acetate depot while demonstrably preserving more lumbar spine bone mineral density and reducing the frequency and severity of vasomotor symptoms over a 6‑month course . Clinics procuring for bone‑sensitive patients (e.g., adolescents, perimenopausal women, or patients with low baseline BMD) should prioritize nafarelin to mitigate iatrogenic bone loss.

Cost-Efficient IVF Ovarian Stimulation

Meta‑analysis evidence confirms that nafarelin acetate hydrate reduces the mean HMG ampoule requirement per stimulation cycle by 5.9 ampoules compared with other GnRH agonists (28.9 vs. 34.8 ampoules, p < 0.05) . For high‑volume IVF units, this translates into predictable procurement cost savings. Additionally, the significantly lower incidence of hot flushes (7 % vs. 25 %) and headaches (19 % vs. 50 %) compared with buserelin improves patient acceptance and retention in treatment protocols .

Rapid Onset and Offset GnRH Suppression Studies

Nafarelin acetate hydrate’s intranasal bioavailability of 2.8 % and serum half‑life of ~3 hours enable acute pituitary‑gonadal axis testing and short‑term suppression protocols where depot injections are impractical . The rapid absorption (Cₘₐₓ 10–40 min) and non‑accumulating profile over 22 days support controlled experimental designs requiring precise temporal control of GnRH agonist exposure.

Long-Term Stability for Biobanking and Formulation

Nafarelin acetate hydrate as a monohydrate salt exhibits solubility >5 mg/mL in water and stability when stored lyophilized at −20 °C (36 months shelf life) or reconstituted at 4 °C (2‑7 days) . These defined stability parameters enable reliable inventory management for research laboratories and compounded‑product development, particularly where other GnRH peptide formulations require specific cold‑chain logistics or exhibit limited aqueous stability.

Application
Selection Property
Validation Focus
Endometriosis bone-health research
BMD-sparing profile (endpoint-context)
Lumbar spine BMD and vasomotor symptom monitoring
IVF gonadotropin response studies
HMG-reduction profile
Per‑cycle ampoule consumption endpoints
Pituitary suppression protocols
Intranasal titratability
Rapid onset/offset PK and hormone level endpoints
Peptide biobanking & formulation
Lyophilized long‑term stability
Reconstituted stability and cold‑chain requirements
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